molecular formula C26H29FN2O3 B2408348 2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886165-26-0

2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2408348
CAS No.: 886165-26-0
M. Wt: 436.527
InChI Key: LXPMWWKVSMVCQA-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chromeno[2,3-c]pyrrole core with a diethylamino propyl side chain and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole structure.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorobenzene derivative is introduced to the core structure.

    Attachment of the Diethylamino Propyl Side Chain: This step often involves nucleophilic substitution reactions, where a diethylamino propyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrochromeno moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s potential pharmacological properties can be investigated. Its structure suggests it may interact with various biological targets, making it a candidate for drug development studies.

Medicine

The compound could be explored for its therapeutic potential, particularly in the development of new drugs for treating diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The diethylamino propyl side chain may facilitate binding to receptors or enzymes, while the fluorophenyl group could enhance its interaction with hydrophobic pockets in proteins. The chromeno[2,3-c]pyrrole core may play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Diethylamino)propyl)-1-phenyl-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.

    2-(3-(Diethylamino)propyl)-1-(4-chlorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and interactions.

Uniqueness

The presence of the fluorophenyl group in 2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This fluorine atom can also influence the compound’s overall stability and reactivity, making it a unique candidate for various applications.

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O3/c1-5-28(6-2)12-7-13-29-23(18-8-10-19(27)11-9-18)22-24(30)20-14-16(3)17(4)15-21(20)32-25(22)26(29)31/h8-11,14-15,23H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPMWWKVSMVCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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